

Long-term stability of Disodium azelate stock solutions at -20°C

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Compound of Interest

Compound Name: *Disodium azelate*

Cat. No.: *B097989*

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Technical Support Center: Disodium Azelate Stock Solutions

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of **disodium azelate** stock solutions stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a **disodium azelate** stock solution?

A1: **Disodium azelate** stock solutions are typically prepared by dissolving azelaic acid in deionized water and then neutralizing the solution with sodium hydroxide (NaOH) to a pH of 7.0-7.5.^{[1][2]} This process significantly enhances the aqueous solubility of azelaic acid.^{[1][3]} For a detailed step-by-step guide, refer to the Experimental Protocols section below.

Q2: What is the recommended storage condition for **disodium azelate** stock solutions?

A2: For long-term storage, it is recommended to store sterilized, aliquoted **disodium azelate** stock solutions at -20°C.^[2] Aliquoting into single-use volumes is crucial to minimize freeze-thaw cycles, which can potentially impact the stability of the solution.^[2]

Q3: How long can I expect my **disodium azelate** stock solution to be stable at -20°C?

A3: While storage at -20°C is a standard recommendation, specific long-term stability data for **disodium azelate** solutions is not readily available in published literature. The stability of the solution can be influenced by factors such as the initial concentration, the purity of the reagents, the final pH, and the number of freeze-thaw cycles. It is best practice to conduct your own stability assessment for critical applications.

Q4: What are the potential signs of degradation in a **disodium azelate** stock solution?

A4: Signs of degradation may include a change in color, the appearance of precipitate upon thawing, or a shift in pH. For a definitive assessment of stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to quantify the concentration of **disodium azelate** and detect any degradation products.

Q5: Can I repeatedly freeze and thaw my **disodium azelate** stock solution?

A5: It is strongly advised to avoid repeated freeze-thaw cycles.[\[2\]](#) Each cycle can potentially lead to the degradation of the compound or changes in its solubility. To circumvent this, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[\[2\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Difficulty dissolving azelaic acid during preparation	Azelaic acid has low water solubility at room temperature. [3]	Gently heat the solution to 50-60°C while stirring to facilitate dissolution before adding sodium hydroxide. [2] [4]
Precipitate forms after thawing the stock solution	The concentration of the stock solution may be too high, or the solution may have undergone degradation.	Try preparing a more dilute stock solution. If the issue persists, the stability of the solution at that concentration and storage duration may be compromised. Consider performing a quantitative analysis to check for degradation.
Inconsistent experimental results using the stock solution	This could be due to degradation of the disodium azelate, improper storage, or multiple freeze-thaw cycles.	Prepare a fresh stock solution and compare its performance in your assay to the stored solution. Implement a stability testing protocol to ensure the integrity of your stock solutions over time.
Change in pH of the stock solution over time	This may indicate chemical degradation of the disodium azelate.	Measure the pH of the thawed aliquot before use. A significant deviation from the initial pH of 7.2 ± 0.2 suggests instability.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Disodium Azelate Stock Solution

Materials:

- Azelaic acid

- Sodium hydroxide (NaOH)
- Deionized water
- Magnetic stirrer and stir bar
- pH meter
- Sterile filter (0.22 µm)
- Sterile storage tubes

Procedure:

- Dissolution of Azelaic Acid: Weigh 1.882 g of azelaic acid and add it to a sterile beaker containing approximately 80 mL of deionized water.
- Heating: Gently heat the suspension to 50-60°C on a stirring hotplate to aid in the dissolution of the azelaic acid.[2]
- Neutralization: While monitoring the pH with a calibrated pH meter, slowly add a 1 M sodium hydroxide solution dropwise to the azelaic acid solution.
- pH Adjustment: Continue adding sodium hydroxide until the pH of the solution stabilizes at 7.2 ± 0.2 .[2]
- Final Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a 100 mL volumetric flask and adjust the final volume to 100 mL with deionized water.
- Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the sterilized solution into single-use tubes and store them at -20°C.[2]

Protocol 2: Long-Term Stability Assessment of Disodium Azelate Stock Solution

This protocol outlines a general procedure for assessing the stability of a **disodium azelate** stock solution stored at -20°C.

1. Sample Preparation and Storage:

- Prepare a large batch of **disodium azelate** stock solution (e.g., 100 mM) following Protocol 1.
- Aliquot the solution into a sufficient number of sterile tubes for all planned time points.
- Store the aliquots at -20°C.

2. Time Points:

- Establish a schedule for testing. Recommended intervals are every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6]
- An initial analysis (T=0) should be performed on a fresh aliquot immediately after preparation.

3. Analytical Methods:

- At each time point, thaw one aliquot and perform the following tests:
 - Visual Inspection: Note any changes in color or the presence of precipitation.
 - pH Measurement: Measure the pH of the solution.
 - Quantification by HPLC: Use a validated stability-indicating RP-HPLC method to determine the concentration of azelaic acid.[7] A suitable method might involve a C18 column and a mobile phase of sodium di-hydrogen orthophosphate buffer and acetonitrile, with UV detection at around 206 nm.[7]
 - Degradation Product Analysis: The HPLC chromatogram should be inspected for the appearance of new peaks that may indicate degradation products.

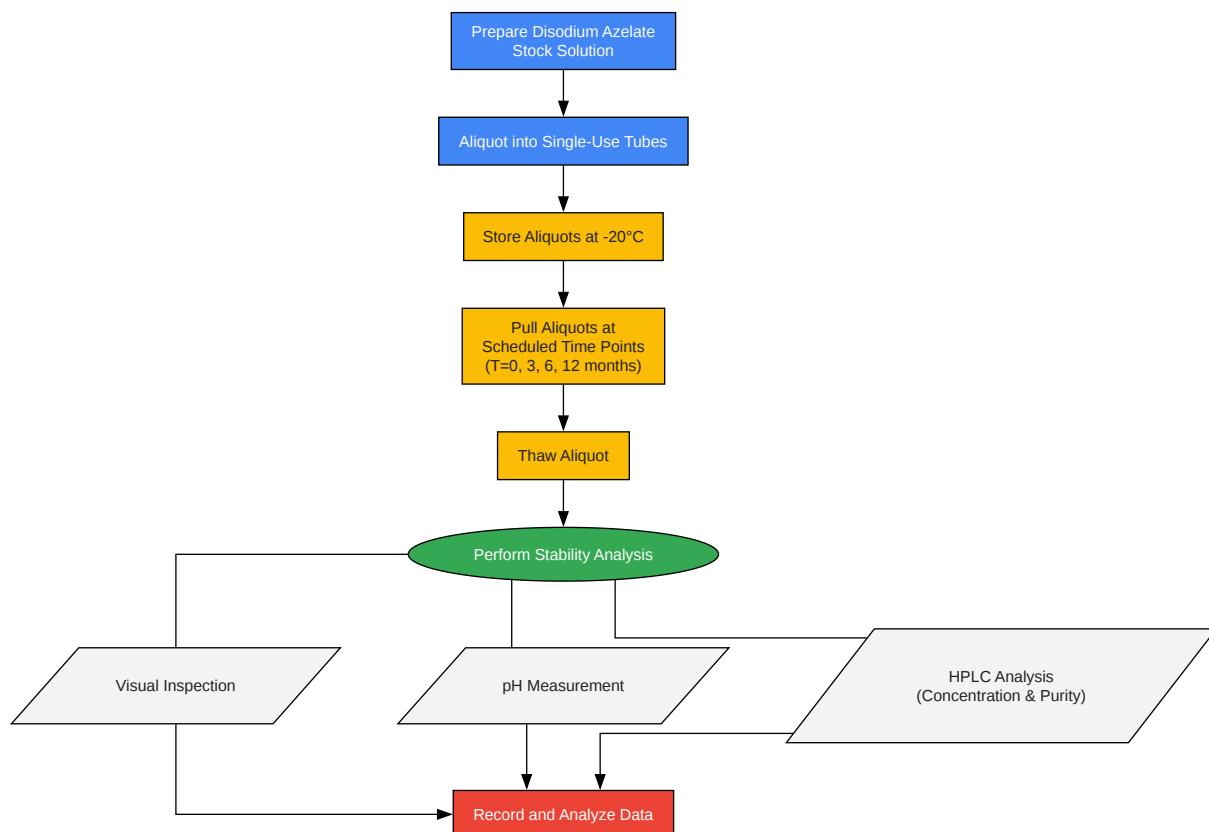
4. Data Presentation:

- Summarize the collected data in a table for easy comparison across different time points.

Table 1: Example Stability Study Data Table for **Disodium Azelate** (100 mM) at -20°C

Time Point	Visual Appearance	pH	Concentration (mM) by HPLC	Appearance of Degradation Products (Peak Area %)
T = 0	Clear, colorless solution	7.20	100.1	Not Detected
T = 3 Months				
T = 6 Months				
T = 12 Months				
T = 24 Months				

Visualizations

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Caption: Experimental workflow for assessing the long-term stability of **disodium azelate** stock solutions.

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